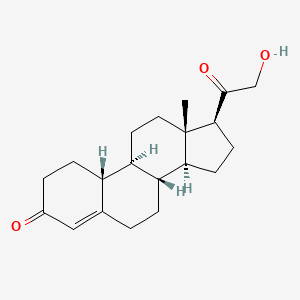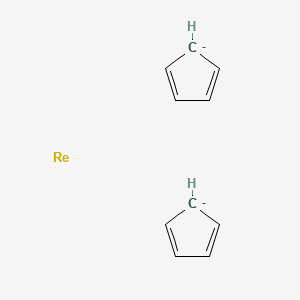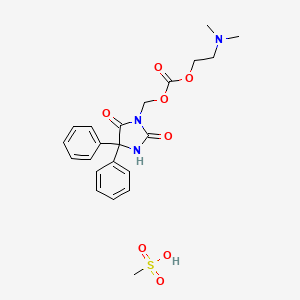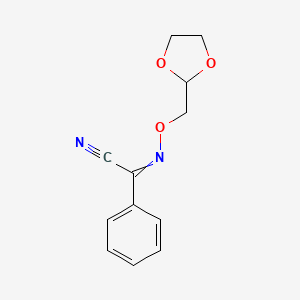
Oxabetrinil
Übersicht
Beschreibung
Oxabetrinil (INN) is an oxazolidinone antibiotic developed by Merck & Co. It is a semisynthetic derivative of linezolid, a natural antibiotic produced by Streptomyces species. This compound is the first oxazolidinone to be approved for use in humans. It is used to treat bacterial infections, such as skin and soft tissue infections and respiratory tract infections.
Wissenschaftliche Forschungsanwendungen
Lebensmittelsicherheit und Analyse von Pestizidrückständen
Oxabetrinil wird bei der Analyse von Pestizidrückständen in Fleischprodukten eingesetzt. Es wurde eine Multi-Residuen-Analytikmethode entwickelt, um this compound und andere Pestizide in Rind-, Hühner- und Schweinefleischmuskeln nachzuweisen . Diese Methode stellt sicher, dass Fleischprodukte die Gesundheits- und Sicherheitsstandards einhalten, indem selbst kleinste Mengen an Pestizidrückständen erkannt werden.
Landwirtschaftliche Chemie
In der Landwirtschaft dient this compound als Herbizid-Safener. Es wird verwendet, um Kulturen wie Sorghum und bestimmte Gräser vor den potenziell schädlichen Auswirkungen von Herbiziden zu schützen . Durch die Induktion des Herbizidstoffwechsels durch Aktivierung der Glutathion-S-Transferase trägt this compound zum Schutz der Kulturpflanzen bei und gewährleistet gleichzeitig eine wirksame Unkrautbekämpfung.
Umweltüberwachung
Das Umweltschicksal von this compound wird aufgrund seiner moderaten Ökotoxizität überwacht. Studien konzentrieren sich auf seine Auswirkungen auf das aquatische Leben, einschließlich Fisch und Daphnia, sowie auf seine akute orale Toxizität für Bienen . Diese Untersuchungen tragen dazu bei, die ökologischen Risiken zu bewerten, die mit der Verwendung von this compound in landwirtschaftlichen Praktiken verbunden sind.
Pestizidentwicklung
Die Rolle von this compound in der Pestizidentwicklung ist bedeutend. Es wird verwendet, um die Wirksamkeit anderer Pestizide, wie z. B. Metalochlor, bei kombinierter Anwendung zu verbessern. Diese synergistische Anwendung ermöglicht niedrigere Pestiziddosierungen bei gleichzeitiger Aufrechterhaltung der Wirksamkeit .
Pflanzenschutzforschung
Die Forschung zu this compound umfasst die Untersuchung seiner Aufnahme, Translokation und des Stoffwechsels in Getreidesorghum (Sorghum bicolor). Diese Forschung ist entscheidend für das Verständnis, wie this compound den Stoffwechsel anderer Herbizide wie Metolachlor in Kulturen beeinflusst . Solche Studien sind von entscheidender Bedeutung für die Entwicklung von Pflanzenschutzstrategien, die sowohl wirksam als auch umweltverträglich sind.
Toxikologie und öffentliche Gesundheit
This compound wird auch im Kontext von Toxikologie und öffentlicher Gesundheit untersucht. Sein Nachweis in Lebensmitteln ist unerlässlich, um seine potenziellen Auswirkungen auf die menschliche Gesundheit zu überwachen. Die etablierten Analytikmethoden ermöglichen eine routinemässige Überwachung und Risikobewertung von Oxabetrinilrückständen in der Lebensmittelkette .
Safety and Hazards
Oxabetrinil is classified as Acute toxicity - Category 4, Oral, and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is harmful if inhaled and toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid release to the environment .
Wirkmechanismus
- These receptors are responsible for mediating the effects of acetylcholine on smooth muscle. By inhibiting the muscarinic action of acetylcholine, Oxabetrinil reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
Oxabetrinil plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to protect plants, such as sorghum, from the adverse effects of herbicides like metolachlor and excess manganese ions. This compound influences the biosynthesis of gibberellin precursors, particularly ent-kaurene, which is essential for plant growth and development . The interaction between this compound and these biomolecules helps mitigate the stress induced by herbicides and acid soil conditions.
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it enhances tolerance to herbicides and environmental stressors by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s influence on gibberellin precursor biosynthesis leads to improved growth and development in treated plants . Additionally, this compound’s protective effects are observed in the cellular compartments and tissues where it mitigates the impact of herbicides and excess manganese ions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to enzymes involved in gibberellin precursor biosynthesis, such as ent-kaurene synthase, thereby enhancing the production of gibberellins . This interaction helps counteract the inhibitory effects of herbicides and environmental stressors on plant growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time Studies have shown that this compound remains stable and effective in protecting plants from herbicide-induced stress for extended periodsThis compound’s stability and protective effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While this compound is primarily used in plant systems, its impact on animal models has been studied to understand its safety and potential adverse effects. At low doses, this compound does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including alterations in metabolic processes and potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to gibberellin precursor biosynthesis. It interacts with enzymes such as ent-kaurene synthase, enhancing the production of gibberellins . This interaction influences metabolic flux and metabolite levels, contributing to the overall growth and development of treated plants.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation in plant tissues are crucial for its protective effects against herbicides and environmental stressors. This compound’s transport and distribution mechanisms ensure its effective action in mitigating stress-induced damage .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications. Its presence in these compartments ensures its interaction with enzymes and other biomolecules involved in gibberellin precursor biosynthesis, thereby enhancing plant growth and development .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Oxabetrinil can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,4-Dihydroxybenzaldehyde", "2-Amino-2-methyl-1-propanol", "2-Methyl-2-nitropropane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3,4-Dihydroxybenzaldehyde is reacted with 2-Amino-2-methyl-1-propanol in ethanol to form a Schiff base.", "Step 2: The Schiff base is reduced with sodium borohydride in ethanol to form the corresponding amine.", "Step 3: The amine is then reacted with 2-Methyl-2-nitropropane in the presence of hydrochloric acid to form the corresponding oxazolidine.", "Step 4: The oxazolidine is then treated with sodium hydroxide in water to form Oxabetrinil." ] } | |
CAS-Nummer |
74782-23-3 |
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(Z)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2/b14-11+ |
InChI-Schlüssel |
WFVUIONFJOAYPK-SDNWHVSQSA-N |
Isomerische SMILES |
C1COC(O1)CO/N=C(\C#N)/C2=CC=CC=C2 |
SMILES |
C1COC(O1)CON=C(C#N)C2=CC=CC=C2 |
Kanonische SMILES |
C1COC(O1)CON=C(C#N)C2=CC=CC=C2 |
Andere CAS-Nummern |
74782-23-3 |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Synonyme |
oxabetrinil |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)

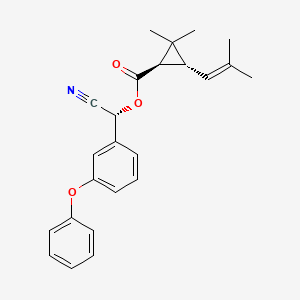
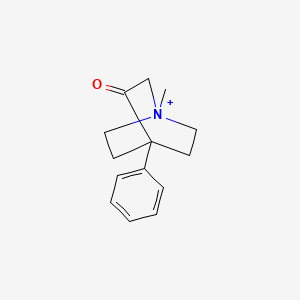

![3-Allyl-2-[2-(diethylamino)ethoxy]benzaldehyde](/img/structure/B1217762.png)

